REACTION_CXSMILES
|
P(N=[N+]=[N-])(=O)([O:9][C:10]1C=CC=CC=1)OC1C=CC=CC=1.C([N:22](CC)CC)C.[CH3:27][C:28]1[C:32](C(O)=O)=[CH:31][O:30][N:29]=1.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[CH3:27][C:28]1[C:32]([NH:22][C:10](=[O:9])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:31][O:30][N:29]=1
|
Name
|
Diphenyl phosphorazidate
|
Quantity
|
1083 mg
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=NOC=C1C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography column (silica gel, 40 g, eluent: dichloromethane/methanol=50:1, 500 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC=C1NC(OC(C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |